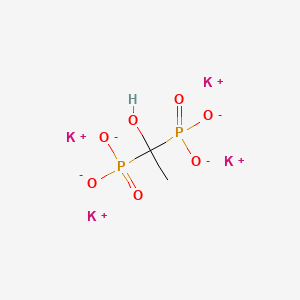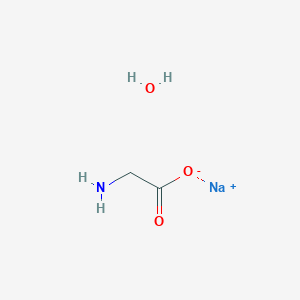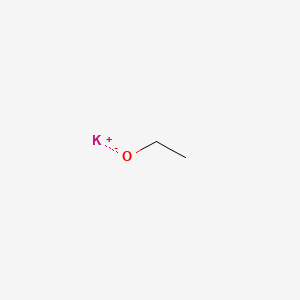
5-Fluoro-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
5-Fluoro-2-methylpyrimidin-4-amine is a fluorinated pyrimidinamine derivative with the molecular formula C5H6FN3 and a molecular weight of 127.12 g/mol. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the pyrimidin-4-amine core. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Starting from 2-methylpyrimidin-4-amine: The fluorination of 2-methylpyrimidin-4-amine can be achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) under appropriate reaction conditions.
From 2-fluoropyrimidin-4-amine: Another approach involves the methylation of 2-fluoropyrimidin-4-amine using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods: The industrial synthesis of this compound typically involves large-scale fluorination and methylation reactions, often carried out in continuous flow reactors to ensure efficiency and safety. The choice of reagents and solvents is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 5-fluoro-2-methylpyrimidin-4-one.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are often used for substitution reactions.
Major Products Formed:
Oxidation: 5-Fluoro-2-methylpyrimidin-4-one
Reduction: this compound derivatives
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
5-Fluoro-2-methylpyrimidin-4-amine is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. Its fluorinated structure enhances the biological activity and metabolic stability of the resulting compounds.
Mécanisme D'action
5-Fluoro-2-methylpyrimidin-4-amine is structurally similar to other fluorinated pyrimidinamines, such as 2-fluoropyrimidin-4-amine and 5-fluoropyrimidin-2-amine. its unique combination of fluorine and methyl groups imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits superior stability and reactivity, making it a valuable compound in various applications.
Comparaison Avec Des Composés Similaires
2-fluoropyrimidin-4-amine
5-fluoropyrimidin-2-amine
2-methylpyrimidin-4-amine
5-fluoro-2-methylpyrimidin-4-one
Propriétés
IUPAC Name |
5-fluoro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOGAEOIYYTKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633495 | |
| Record name | 5-Fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416372-67-2 | |
| Record name | 5-Fluoro-2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide](/img/structure/B1592677.png)


